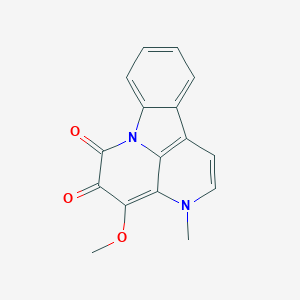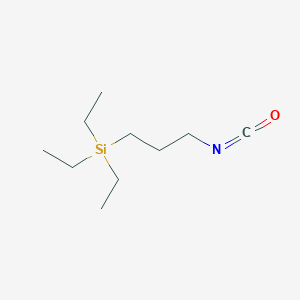
Triethyl(3-isocyanatopropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(3-isocyanatopropyl)silane (TESIC) is a chemical compound with the formula C11H23NO2Si. It is a colorless liquid with a pungent odor and is used in various scientific research applications. TESIC is an organosilicon compound that contains both a silicon atom and an isocyanate group. It is widely used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Wirkmechanismus
Triethyl(3-isocyanatopropyl)silane contains an isocyanate group that is highly reactive and can react with various nucleophiles, including water, alcohols, and amines. The reaction of Triethyl(3-isocyanatopropyl)silane with nucleophiles leads to the formation of urea or carbamate groups, which are widely used in the synthesis of various organic compounds. Triethyl(3-isocyanatopropyl)silane can also undergo various reactions such as hydrolysis, oxidation, and reduction.
Biochemische Und Physiologische Effekte
Triethyl(3-isocyanatopropyl)silane is not intended for use in drug development or medical applications. Therefore, there is limited information available on its biochemical and physiological effects. However, it is known that Triethyl(3-isocyanatopropyl)silane is highly toxic and can cause severe skin irritation, respiratory problems, and eye damage. Therefore, it should be handled with care and in a well-ventilated area.
Vorteile Und Einschränkungen Für Laborexperimente
Triethyl(3-isocyanatopropyl)silane has several advantages in laboratory experiments, including its high reactivity, low cost, and easy availability. It can be used in various chemical reactions, including the preparation of isocyanate-functionalized polymers and surface modification of various materials. However, Triethyl(3-isocyanatopropyl)silane also has some limitations, including its high toxicity, which requires careful handling and disposal. It is also highly reactive and can react with various nucleophiles, which can complicate the synthesis of organic compounds.
Zukünftige Richtungen
There are several future directions for the research and development of Triethyl(3-isocyanatopropyl)silane. One area of interest is the synthesis of new organic compounds using Triethyl(3-isocyanatopropyl)silane as a reagent. Another area of interest is the development of new methods for the preparation of isocyanate-functionalized polymers and surface modification of various materials. Further research is also needed to understand the biochemical and physiological effects of Triethyl(3-isocyanatopropyl)silane and its potential applications in drug development and medical applications.
Conclusion:
In conclusion, Triethyl(3-isocyanatopropyl)silane is a versatile chemical compound that has various applications in scientific research. It is widely used in the synthesis of various organic compounds and as a reagent in chemical reactions. Triethyl(3-isocyanatopropyl)silane has several advantages in laboratory experiments, including its high reactivity, low cost, and easy availability. However, it also has some limitations, including its high toxicity, which requires careful handling and disposal. Further research is needed to understand the potential applications of Triethyl(3-isocyanatopropyl)silane in drug development and medical applications.
Synthesemethoden
Triethyl(3-isocyanatopropyl)silane can be synthesized using various methods, including the reaction of 3-isocyanatopropyl chloride with triethylsilane in the presence of a base such as sodium hydride. Another method involves the reaction of 3-aminopropyltriethoxysilane with phosgene to form Triethyl(3-isocyanatopropyl)silane. The synthesis of Triethyl(3-isocyanatopropyl)silane is a complex process that requires careful handling and attention to safety.
Wissenschaftliche Forschungsanwendungen
Triethyl(3-isocyanatopropyl)silane has many applications in scientific research, including the synthesis of various organic compounds such as polyurethanes, polyureas, and isocyanates. It is also used as a reagent in chemical reactions, including the preparation of isocyanate-functionalized polymers and surface modification of various materials. Triethyl(3-isocyanatopropyl)silane is also used in the production of adhesives, coatings, and sealants.
Eigenschaften
CAS-Nummer |
17067-62-8 |
|---|---|
Produktname |
Triethyl(3-isocyanatopropyl)silane |
Molekularformel |
C10H21NOSi |
Molekulargewicht |
199.36 g/mol |
IUPAC-Name |
triethyl(3-isocyanatopropyl)silane |
InChI |
InChI=1S/C10H21NOSi/c1-4-13(5-2,6-3)9-7-8-11-10-12/h4-9H2,1-3H3 |
InChI-Schlüssel |
HJLLHEIHBHLBIP-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)CCCN=C=O |
Kanonische SMILES |
CC[Si](CC)(CC)CCCN=C=O |
Synonyme |
Silane, triethyl(3-isocyanatopropyl)-; 17067-62-8; SCHEMBL306139; 3-isocyanatopropyltriethylsilane; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



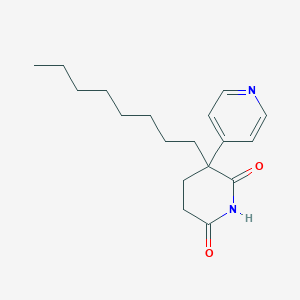
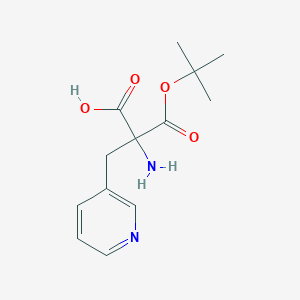
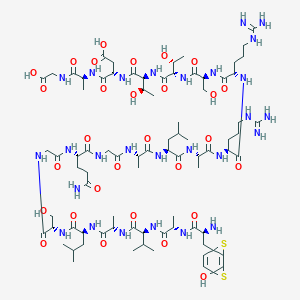
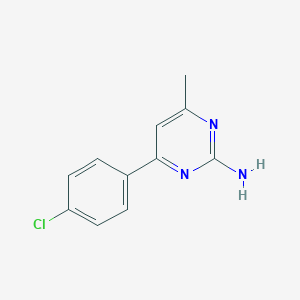
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)
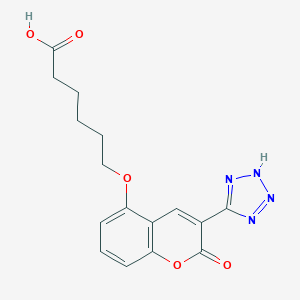
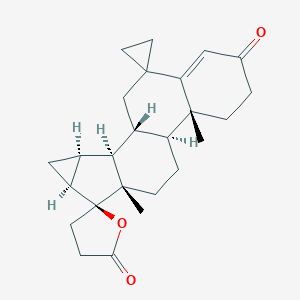
![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)
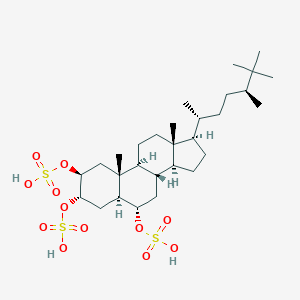

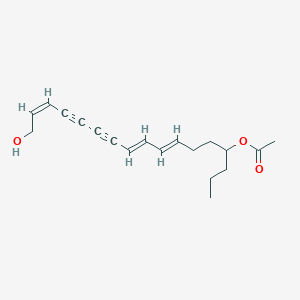
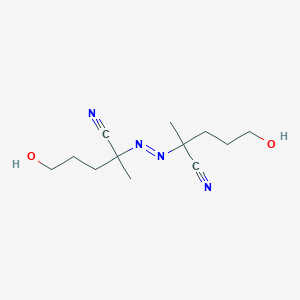
![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)
